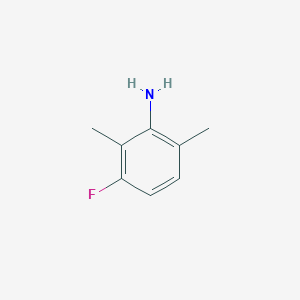

3-Fluoro-2,6-dimethylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXOKZJLFZDKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301855 | |

| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27760-78-7 | |

| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27760-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2,6-dimethylaniline CAS 27760-78-7 properties

An In-Depth Technical Guide to 3-Fluoro-2,6-dimethylaniline (CAS 27760-78-7)

Executive Summary

This compound (CAS 27760-78-7) is a highly specialized, sterically hindered aniline derivative that has emerged as a critical building block in advanced medicinal chemistry and agrochemical development[1][2]. Characterized by its unique substitution pattern—ortho-methyl groups providing rigid conformational restriction and a meta-fluorine atom modulating electron density—this compound is instrumental in synthesizing highly selective kinase inhibitors, mitochondrial permeability transition pore (mPTP) modulators, and treatments for TDP-43 proteinopathies[3][4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural design and practical benchtop execution. This guide details the physicochemical profiling, structural causality in drug design, and self-validating synthetic protocols required to leverage this molecule effectively.

Physicochemical Profiling and Structural Causality

Before deploying this compound in a synthetic route, it is crucial to understand how its physical properties dictate its chemical behavior. The presence of the fluorine atom at the C3 position significantly alters the electron density of the aromatic ring, while the C2 and C6 methyl groups create a sterically demanding environment around the primary amine.

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 27760-78-7 |

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Colorless to light yellow liquid/solid |

| Commercial Purity | ≥ 95% - 97%[2] |

| SMILES | Nc1c(C)c(F)ccc1C |

Structural Causality in Drug Design

The strategic selection of this compound as a core scaffold is driven by two primary pharmacological mechanisms:

-

Conformational Locking: The di-ortho methyl substitution creates severe steric hindrance. When this aniline is converted into an amide (e.g., an acrylamide), the steric clash forces the amide plane to adopt a nearly orthogonal (perpendicular) conformation relative to the phenyl ring. This "locked" conformation reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets in target proteins, thereby increasing binding affinity[3].

-

Metabolic Stability & CYP450 Evasion: In central nervous system (CNS) drug development, unintended inhibition of Cytochrome P450 enzymes (specifically CYP2D6) can disrupt the synthesis of neurotransmitters like dopamine, leading to severe neurotoxic side effects. The highly electronegative fluorine atom at the C3 position withdraws electron density via the inductive effect, lowering the pKa of the aniline nitrogen. A less basic nitrogen coordinates poorly with the heme iron of CYP2D6, effectively engineering out off-target metabolic liabilities[4].

Synthetic Workflows in Drug Discovery

In the context of neurodegenerative diseases (such as ALS and FTD associated with TDP-43 proteinopathy), this compound is frequently utilized to synthesize acrylamide-based mPTP modulators[3]. The synthesis of these complex therapeutic agents typically follows a two-step sequence: an initial amidation followed by a palladium-catalyzed Heck cross-coupling.

Synthetic workflow for this compound and its acrylamide derivatives.

Protocol 1: Synthesis of N-(3-Fluoro-2,6-dimethylphenyl)acrylamide

Objective: To install the Michael acceptor moiety while preventing spontaneous polymerization.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried, argon-purged round-bottom flask with this compound (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add Triethylamine (Et₃N, 1.5 equiv). Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the weakly nucleophilic aniline.

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Electrophile Addition: Dissolve Acryloyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Slow addition at 0 °C is critical to suppress exothermic runaway and prevent the Michael addition of unreacted aniline to the newly formed acrylamide product.

-

Reaction & IPC: Remove the ice bath and stir at room temperature for 2 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1, UV 254 nm). The product will exhibit a lower Rf than the starting aniline. Confirm via LC-MS (Expected[M+H]⁺ = 194).

-

-

Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted acid chloride. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Heck Cross-Coupling for Targeted Modulators

Objective: To couple the acrylamide intermediate with an aryl halide (e.g., an indazole derivative) to form the final therapeutic cinnamamide[3].

Step-by-Step Methodology:

-

Preparation: In a thick-walled microwave vial or Schlenk tube, combine N-(3-Fluoro-2,6-dimethylphenyl)acrylamide (1.0 equiv) and the target Aryl Bromide (1.0 equiv).

-

Catalyst & Solvent: Add Pd(dppf)Cl₂ (0.10 equiv) and Et₃N (3.00 equiv) in anhydrous Dimethylformamide (DMF). Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand provides a large bite angle, which accelerates the oxidative addition of the aryl bromide and facilitates alkene insertion. DMF is chosen as a high-boiling, polar aprotic solvent necessary to dissolve complex heterocyclic bromides and withstand the high reaction temperature.

-

Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which could rapidly deactivate the palladium catalyst.

-

Heating: Seal the vessel and heat in an oil bath at 120 °C for 2 hours[3].

-

IPC & Purification:

-

IPC: Monitor via LC-MS for the disappearance of the acrylamide intermediate (m/z 194).

-

Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the residue via silica gel chromatography (THF/Petroleum Ether gradient)[3].

-

Biological Pathway and Mechanism of Action

Derivatives synthesized from this compound are potent modulators of the mitochondrial permeability transition pore (mPTP). In neurodegenerative conditions characterized by TDP-43 proteinopathy, pathological opening of the mPTP leads to the release of Cytochrome C into the cytosol, triggering a caspase cascade and ultimate neuronal apoptosis. The rigid cinnamamide derivatives act as allosteric modulators, preventing pore opening and restoring mitochondrial homeostasis[3].

Mechanism of mPTP modulation by this compound derivatives.

Safety, Handling, and Toxicity

As with many halogenated aniline derivatives, this compound requires stringent safety protocols[2]:

-

Toxicity Profile: Anilines are known to cause methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), which severely impairs oxygen transport in the blood. The fluorinated nature of this compound also increases the risk of skin sensitization and potential hepatotoxicity.

-

Handling Directives: All manipulations must be conducted within a certified chemical fume hood. Operators must wear appropriate personal protective equipment (PPE), including chemical-resistant nitrile or butyl rubber gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container, protected from light and stored under an inert atmosphere (argon or nitrogen) at room temperature to prevent oxidative degradation[2].

References

- Source: google.

-

Title: this compound - MySkinRecipes Source: myskinrecipes.com URL:[Link]

- Source: google.

-

Title: 27760-78-7,this compound-AccelaChem|AccelaChemBio Source: accelachem.com URL:[Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 27760-78-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. US12497359B2 - Acrylamide derivatives - Google Patents [patents.google.com]

- 4. WO2022049376A1 - Novel compounds - Google Patents [patents.google.com]

pKa Modulation in Fluorinated 2,6-Dimethylaniline Derivatives: Mechanistic Insights and Analytical Protocols

Executive Summary

The 2,6-dimethylaniline (2,6-xylidine) scaffold is a privileged structural motif in medicinal chemistry, serving as the lipophilic core for blockbuster anesthetics (e.g., lidocaine, bupivacaine) and numerous agrochemicals[1]. The strategic introduction of fluorine atoms into this scaffold profoundly alters its physicochemical profile, specifically its acid dissociation constant (pKa) and lipophilicity (LogP). Precisely tuning the pKa dictates the ionization state of the molecule at physiological pH, which directly governs blood-brain barrier (BBB) penetration, receptor binding kinetics, and metabolic stability[2].

This technical guide provides an in-depth mechanistic analysis of how steric and electronic effects govern the pKa of fluorinated 2,6-dimethylaniline derivatives, alongside a self-validating experimental protocol for accurate pKa determination in lipophilic systems.

Theoretical Framework: The Interplay of Steric and Electronic Effects

To predict and understand the pKa of fluorinated derivatives, one must first deconstruct the baseline causality of the 2,6-dimethylaniline core.

The Solvation Penalty of Ortho-Methylation

Unsubstituted aniline possesses a pKa of approximately 4.60. Counterintuitively, the addition of two electron-donating methyl groups at the ortho positions lowers the basicity, yielding a pKa of 3.89 for 2,6-dimethylaniline[3][4].

Causality: While methyl groups donate electron density via the inductive (+I) effect—which theoretically stabilizes the protonated ammonium cation—the bulky ortho-methyls create severe steric hindrance. In aqueous media, this steric bulk physically blocks water molecules from forming a tight, stabilizing hydration shell around the positively charged

Fluorine's Dual Electronic Nature

When fluorine is introduced to this sterically hindered core, two competing electronic forces dictate the final pKa:

-

Inductive Withdrawal (-I): Fluorine is highly electronegative. It pulls electron density through the

-bond framework, strongly destabilizing the protonated amine and driving the pKa down. -

Resonance Donation (+R): Fluorine possesses lone pairs in 2p orbitals that overlap efficiently with the aromatic

-system, allowing it to donate electron density. This effect is strictly position-dependent.

Positional Dynamics:

-

Meta-Fluorination (e.g., 3-fluoro-2,6-dimethylaniline): At the meta position, resonance delocalization onto the amine-bearing carbon is quantum mechanically forbidden. The strong -I effect operates unopposed, resulting in a sharp drop in basicity (pKa ~3.29)[5].

-

Para-Fluorination (e.g., 4-fluoro-2,6-dimethylaniline): At the para position, the +R effect directly opposes the -I effect. The resonance donation partially compensates for the inductive withdrawal. Consequently, the pKa rebounds to ~4.36[6], making it significantly more basic than its meta-substituted counterpart.

Fig 1: Logical flow of steric and electronic effects dictating pKa shifts in fluorinated anilines.

Quantitative Structure-Property Relationship (QSPR) Data

The following table synthesizes the pKa values of key aniline derivatives, illustrating the structure-activity relationship (SAR) driven by the mechanisms described above.

| Compound | Substitution Pattern | pKa (Aqueous, ~25°C) | Dominant Mechanism |

| Aniline | None | 4.60 | Baseline reference |

| 4-Fluoroaniline | Para-F | 4.65[7] | +R offsets -I; slight basicity increase |

| 2-Fluoroaniline | Ortho-F | 3.20[8] | Strong -I and proximity effects dominate |

| 2,6-Dimethylaniline | Ortho-DiMe | 3.89[3][4] | Steric hindrance to aqueous solvation |

| 4-Fluoro-2,6-dimethylaniline | Ortho-DiMe, Para-F | 4.36[6] | Para +R offsets the core steric drop |

| This compound | Ortho-DiMe, Meta-F | 3.29[5] | Pure -I withdrawal; no resonance offset |

| 2-Fluoro-6-methylaniline | Ortho-Me, Ortho-F | 3.06[9] | Combined steric block and -I proximity |

Experimental Methodology: Self-Validating pKa Determination

Because fluorinated 2,6-dimethylanilines possess moderate to high lipophilicity, traditional aqueous potentiometric titration often fails due to the precipitation of the un-ionized free base. To circumvent this, we employ a Co-solvent UV-Vis Spectrophotometric Titration method.

Protocol Causality & Self-Validation

This protocol is designed as a closed, self-validating system. By utilizing multiple co-solvent ratios and mathematically extrapolating to 0% organic solvent (Yasuda-Shedlovsky extrapolation), we eliminate solvent-induced artifacts. Furthermore, the mandatory presence of sharp isosbestic points in the UV spectra serves as an internal quality control metric—confirming a pure two-state thermodynamic equilibrium without competing side reactions (e.g., oxidation, aggregation, or precipitation).

Fig 2: Self-validating UV-Vis spectrophotometric workflow for lipophilic aniline pKa determination.

Step-by-Step Workflow

Step 1: Solvent System Preparation Prepare three distinct co-solvent mixtures of Methanol/Water (e.g., 20%, 30%, and 40% MeOH by volume). Causality: Methanol ensures complete dissolution of the hydrophobic fluorinated free base while maintaining a dielectric constant high enough to support ionic dissociation.

Step 2: Buffer Formulation Prepare a universal buffer system (e.g., Britton-Robinson buffer consisting of acetic, phosphoric, and boric acids) spanning pH 1.5 to 7.0 within each co-solvent mixture.

Step 3: Electrode Calibration (Critical QC Step)

Calibrate the glass pH electrode using standard aqueous buffers. Apply the appropriate solvent correction factor (

Step 4: Spectral Acquisition & Validation

-

Inject a fixed concentration of the analyte (e.g.,

M) into the buffered solutions. -

Record UV-Vis spectra from 200 nm to 400 nm.

-

Self-Validation Check: Identify the

for the conjugate acid (typically blue-shifted) and the free base (red-shifted). Ensure all spectra intersect at distinct isosbestic points . If the isosbestic points drift or blur, immediately discard the dataset, as this indicates analyte precipitation or degradation.

Step 5: Data Processing (Henderson-Hasselbalch)

Plot the Absorbance (

Step 6: Yasuda-Shedlovsky Extrapolation

Plot the apparent

References

1.[7] Title: 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. Source: nih.gov. URL: 2.[3] Title: 2,6-Dimethylaniline , 99% , 87-62-7 - CookeChem. Source: cookechem.com. URL: 3.[8] Title: Cas 348-54-9,2-Fluoroaniline - LookChem. Source: lookchem.com. URL: 4.[4] Title: 2, 6-Dimethylaniline CAS 87-62-7 - Suzhou Senfeida Chemical Co., Ltd. Source: made-in-china.com. URL: 5.[6] Title: 392-70-1 | CAS DataBase - ChemicalBook. Source: chemicalbook.com. URL: 6.[2] Title: 2-Fluoro-6-methoxy-4-methylaniline | 217314-46-0 | Benchchem. Source: benchchem.com. URL: 7.[9] Title: China 2-Fluoro-6-methylaniline(CAS# 443-89-0) Fabrica et ... Source: xinchem.com. URL: 8.[5] Title: 3-플루오로-2,6-디메틸아닐린 | 27760-78-7 - ChemicalBook. Source: chemicalbook.com. URL: 9.[1] Title: Synthesis and antispasmodic activity of lidocaine derivatives ... Source: researchgate.net. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-6-methoxy-4-methylaniline | 217314-46-0 | Benchchem [benchchem.com]

- 3. 2,6-Dimethylaniline , 99% , 87-62-7 - CookeChem [cookechem.com]

- 4. 2, 6-Dimethylaniline CAS 87-62-7 - 2 6-Dimethylaniline, 87-62-7 | Made-in-China.com [m.made-in-china.com]

- 5. 3-플루오로-2,6-디메틸아닐린 | 27760-78-7 [chemicalbook.com]

- 6. 392-70-1 | CAS DataBase [m.chemicalbook.com]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 348-54-9,2-Fluoroaniline | lookchem [lookchem.com]

- 9. China 2-Fluoro-6-methylanilineï¼CAS# 443-89-0) Fabrica et Supplier | Xinchem [la.xinchem.com]

3-Fluoro-2,6-dimethylaniline vs 4-fluoro-2,6-dimethylaniline isomer differences

The following technical guide details the comparative analysis, synthesis, and medicinal chemistry applications of 3-fluoro-2,6-dimethylaniline and 4-fluoro-2,6-dimethylaniline.

Executive Summary

In the optimization of small molecule drugs and agrochemicals, the "fluorine scan" is a pivotal strategy for modulating metabolic stability, pKa, and lipophilicity without drastically altering steric volume. This guide compares two isomeric anilines: 4-fluoro-2,6-dimethylaniline (4-F-2,6-DMA) and This compound (3-F-2,6-DMA) .

While both share the sterically hindering 2,6-dimethyl motif (atropisomerism potential), they diverge fundamentally in electronic behavior and metabolic fate. The 4-fluoro isomer is the industry standard for blocking para-hydroxylation (CYP450 metabolism), whereas the 3-fluoro isomer serves as a specialized electronic tuner, significantly lowering basicity while leaving the para-position accessible for metabolic clearance or further derivatization.

Physicochemical Profiling

The position of the fluorine atom relative to the amine group dictates the electronic environment of the nitrogen lone pair.

Electronic Effects & Basicity (pKa)

The basicity of the aniline nitrogen is governed by the availability of its lone pair.

-

4-Fluoro-2,6-dimethylaniline: The fluorine at the para position exerts a strong inductive withdrawal (-I) but also a resonance donation (+R). These effects partially cancel out. Combined with the steric inhibition of solvation by the ortho-methyl groups, the pKa remains comparable to, or slightly lower than, the parent 2,6-dimethylaniline.

-

This compound: The fluorine at the meta position exerts a strong inductive withdrawal (-I) with no resonance donation to the nitrogen. This results in a significant reduction in electron density at the nitrogen, making this isomer a much weaker base.

Table 1: Comparative Physicochemical Properties

| Property | 4-Fluoro-2,6-dimethylaniline | This compound | Impact |

| CAS Number | 392-70-1 | 27760-78-7 | Identification |

| Predicted pKa (BH+) | ~3.9 – 4.1 | ~2.8 – 3.1 | 3-F is less basic. Critical for solubility and salt formation. |

| Hammett Constant ( | 3-F is more electron-withdrawing. | ||

| LogP (Lipophilicity) | ~2.3 | ~2.3 | Similar lipophilicity; F increases LogP vs H. |

| Metabolic Liability | Low (Para-blocked) | High (Para-open) | 4-F extends half-life ( |

| Nucleophilicity | Moderate | Low | 3-F requires harsher coupling conditions. |

Structural Geometry

Both isomers possess the 2,6-dimethyl "shield" which forces the amino group out of planarity with the phenyl ring, reducing conjugation and increasing the energy barrier for N-alkylation. This steric bulk is identical in both isomers; the difference lies purely in the fluorine's electronic perturbation.

Synthetic Accessibility & Protocols

Synthesis of 4-Fluoro-2,6-dimethylaniline

This isomer is synthetically accessible via the nitration of 1-fluoro-3,5-dimethylbenzene (5-fluoro-m-xylene) followed by reduction. The fluorine directs the nitro group to the para position (relative to F) and ortho to the methyls.

Synthesis of this compound (The Challenge)

Direct nitration of 2,6-xylidine predominantly yields the 4-nitro isomer. Accessing the 3-fluoro isomer requires a detour, often exploiting the reversibility of sulfonation or using specific halogenation conditions.

Protocol: Synthesis via Bromination-Fluorination (Halex) Rationale: Bromination of 2,6-dimethylaniline in strongly acidic media directs the bromine to the meta (3) position due to the formation of the anilinium ion (meta-director). The bromine is then exchanged for fluorine.

Step 1: Meta-Bromination

-

Reagents: 2,6-Dimethylaniline (1.0 eq),

(conc.), -

Procedure: Dissolve amine in concentrated sulfuric acid at 0°C. Add bromine dropwise. The strong acid protonates the amine completely to the anilinium species (

), which directs the electrophile to the meta position (position 3). -

Workup: Quench with ice water, neutralize with NaOH, extract with EtOAc.

-

Yield: Mixture of 3-bromo (major) and 4-bromo (minor). Purify via fractional distillation.

Step 2: Buchwald-Hartwig Fluorination

-

Reagents: 3-Bromo-2,6-dimethylaniline, Pd(dba)2 (2 mol%), tBuBrettPhos (4 mol%), AgF (2.0 eq), Toluene, 110°C.

-

Mechanism: Pd inserts into the C-Br bond. AgF acts as the fluoride source and halide scavenger. Reductive elimination yields the C-F bond.

-

Note: This is a high-value transformation for late-stage functionalization.

Figure 1: Divergent synthetic pathways. Direct electrophilic attack favors the 4-position, while exploiting the anilinium ion allows access to the 3-position.

Medicinal Chemistry Applications

Metabolic Blocking (The "Fluorine Wall")

-

4-Fluoro Isomer: In non-fluorinated 2,6-dimethylaniline (e.g., Lidocaine metabolites), the primary clearance pathway is oxidation at the 4-position to form a phenol, followed by conjugation. Substituting this hydrogen with fluorine effectively blocks this pathway because the C-F bond (approx. 116 kcal/mol) is too strong for CYP450 oxo-ferryl species to cleave.

-

Result: Increased metabolic stability, longer half-life (

), and higher AUC (Area Under Curve).

-

-

3-Fluoro Isomer: The 4-position remains a C-H bond. While the inductive effect of the 3-F might slightly deactivate the ring, it does not sterically or electronically prevent oxidation at the 4-position.

-

Result: Moderate stability; often used when a "soft spot" is required to prevent bioaccumulation.

-

Electronic Tuning in Ligand Design

When optimizing a drug candidate, the pKa of the aniline nitrogen often dictates binding affinity (H-bond donor capability) and permeability (fraction ionized).

-

Use 3-Fluoro when you need to lower the pKa of the aniline to reduce lysosomal trapping or improve passive permeability, without adding the bulk of a chlorine or methyl group.

-

Use 4-Fluoro when you need to maintain basicity similar to the parent aniline but require metabolic protection.

Experimental Protocol: General Buchwald-Hartwig Coupling

Applicability: Coupling either isomer to an aryl halide.

Safety: Fluorinated anilines can be toxic.[1][2] Handle in a fume hood.

-

Preparation: In a glovebox, charge a reaction vial with:

-

Aryl Bromide (1.0 mmol)

-

Fluoro-2,6-dimethylaniline isomer (1.2 mmol)

- (0.02 mmol)

-

XPhos or BrettPhos (0.04 mmol) - Use BrettPhos for the sterically hindered 2,6-dimethyl system.

-

NaOtBu (1.4 mmol)

-

-

Solvent: Add anhydrous Toluene or Dioxane (4 mL).

-

Reaction: Seal and heat to 100°C for 12-18 hours.

-

Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Note on Reactivity: The 3-fluoro isomer is less nucleophilic due to the electron-withdrawing meta-fluorine. It may require higher catalyst loading (up to 5 mol%) or a more active precatalyst (e.g., Pd-PEPPSI-IPr) compared to the 4-fluoro isomer.

Figure 2: Decision matrix for selecting the appropriate fluoro-isomer in medicinal chemistry campaigns.

References

-

Sigma-Aldrich. 4-Fluoro-2,6-dimethylaniline Product Sheet (CAS 392-70-1). Available at:

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Standard reference for vs values).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][3] Chemical Society Reviews, 37(2), 320-330. (Review of metabolic blocking effects).

-

ChemicalBook. this compound Properties (CAS 27760-78-7).[4] Available at: [5]

- BenchChem.Spectroscopic and Metabolic Profile of Halo-anilines. (General reference for aniline metabolism).

Sources

Fluorinated Aniline Building Blocks: Physicochemical Tuning and Synthetic Architectures in Medicinal Chemistry

Introduction: The Fluorine Effect in Drug Design

In modern medicinal chemistry, fluorinated anilines are not merely starting materials; they are strategic tools used to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] The introduction of fluorine—the most electronegative element—into the aniline scaffold profoundly alters the molecule's electronic distribution, basicity, lipophilicity, and metabolic stability.

For the drug developer, the fluorinated aniline motif serves three critical functions:

-

Metabolic Blocking: Fluorine substitution, particularly at the para position, effectively blocks cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

) of the drug. -

pKa Modulation: Fluorine's strong inductive effect (

) lowers the pKa of the aniline nitrogen. This reduction in basicity can improve membrane permeability by increasing the fraction of the neutral species at physiological pH and can reduce off-target toxicity (e.g., hERG channel inhibition). -

Conformational Control: Through the "gauche effect" and electrostatic repulsion, ortho-fluorine substituents can lock the aniline ring into specific conformations, pre-organizing the molecule for optimal receptor binding.

Physicochemical Profiling

The position of the fluorine atom on the aniline ring dictates the magnitude of the physicochemical shift. Understanding these shifts is a prerequisite for rational drug design.

Table 1: Comparative Physicochemical Properties of Fluorinated Anilines

Data represents approximate values in aqueous solution at 25°C.

| Compound | Structure | pKa (Conjugate Acid) | LogP (Octanol/Water) | Electronic Effect |

| Aniline | Ph-NH₂ | 4.60 | 0.90 | Reference |

| 4-Fluoroaniline | 4-F-Ph-NH₂ | 4.65 | 1.15 | Resonance ( |

| 3-Fluoroaniline | 3-F-Ph-NH₂ | 3.50 | 1.15 | Strong Inductive ( |

| 2-Fluoroaniline | 2-F-Ph-NH₂ | 3.20 | 1.10 | Strong Inductive ( |

| 2,6-Difluoroaniline | 2,6-F₂-Ph-NH₂ | ~1.5 - 2.0 | 1.25 | Synergistic Inductive ( |

Key Insight: While 4-fluoroaniline retains a basicity similar to aniline due to the mesomeric donation of fluorine's lone pair into the ring, ortho- and meta-substitution drastically reduce basicity. This makes 2- and 3-substituted fluorinated anilines poorer nucleophiles, often requiring specialized conditions for coupling reactions.

Synthetic Methodologies

The synthesis and utilization of fluorinated anilines generally follow two primary retrosynthetic disconnects: Nucleophilic Aromatic Substitution (S_NAr) and Transition Metal-Catalyzed Cross-Coupling .

Method A: The Nitro-Reduction Pathway (S_NAr)

This is the classical industrial route, particularly for para-substituted anilines. It relies on the high reactivity of fluorinated nitrobenzenes.

-

Mechanism: A nucleophile (e.g., morpholine, piperazine) attacks a fluorinated nitrobenzene. The strong electron-withdrawing nature of the nitro group activates the ring for S_NAr, often displacing a halogen (F or Cl).

-

Selectivity: In polyfluorinated systems (e.g., 3,4-difluoronitrobenzene), the fluorine para to the nitro group is significantly more labile than the meta fluorine due to resonance stabilization of the Meisenheimer complex.

Method B: Buchwald-Hartwig Amination

For complex substrates where S_NAr is not feasible (e.g., electron-rich rings or unactivated positions), Palladium-catalyzed coupling is the gold standard.

-

Challenge: Fluorinated anilines (especially 2,6-difluoro) are electron-deficient and sterically hindered, making them poor nucleophiles.

-

Solution: Use of specific ligand systems (e.g., BINAP , Xantphos , or BrettPhos ) and strong bases (LHMDS , NaOtBu ) to facilitate the reductive elimination step.

Visualization: Metabolic Blocking & Synthetic Logic

The following diagram illustrates two concepts:

-

Metabolic Blocking: How fluorine prevents P450 hydroxylation.

-

Synthetic Workflow: The decision tree for synthesizing fluorinated aniline derivatives.

Caption: Figure 1. Left: Mechanism of metabolic stabilization via fluorine substitution. Right: Decision tree for selecting the synthetic route based on substrate activation.

Case Study: Linezolid (Zyvox)

Linezolid is a quintessential example of a drug built upon a fluorinated aniline core. The core scaffold is 3-fluoro-4-morpholinoaniline .[3]

-

Role of Fluorine: The fluorine atom at the 3-position (ortho to the morpholine, meta to the amine) is crucial for the antibacterial potency and influences the electronic properties of the oxazolidinone ring.

-

Synthesis:

-

S_NAr Reaction: Reaction with morpholine. The fluorine at position 4 is displaced because it is para to the activating nitro group. The fluorine at position 3 remains intact.

-

Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to yield the aniline.

-

Cyclization: The aniline is converted to the oxazolidinone via carbamate intermediates.

Experimental Protocols

Protocol 1: S_NAr Synthesis of 3-Fluoro-4-morpholinonitrobenzene

This protocol demonstrates the selective displacement of fluorine in a difluoro-nitro system.

Reagents:

-

3,4-Difluoronitrobenzene (1.0 eq)

-

Morpholine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (ACN)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoronitrobenzene (10 mmol) and ACN (50 mL).

-

Addition: Cool the solution to 0°C. Add DIPEA (15 mmol) followed by the dropwise addition of morpholine (12 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target mass: M+1 = 227).

-

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/hexanes if necessary.

-

Yield: Typically >90%.

-

Note: The regioselectivity is driven by the nitro group; substitution occurs exclusively at the 4-position.

-

Protocol 2: Buchwald-Hartwig Coupling of Electron-Deficient Fluorinated Anilines

This protocol is optimized for coupling poor nucleophiles (e.g., 2,4-difluoroaniline) with aryl bromides.

Reagents:

-

Fluorinated Aniline (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos or BINAP (4 mol%)

-

Base: Cs₂CO₃ (1.4 eq) or NaOtBu (1.4 eq)

-

Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cool under argon.

-

Charging: Add Pd₂(dba)₃, Ligand, Base, and Aryl Bromide.

-

Solvent/Amine: Add the degassed solvent and the Fluorinated Aniline via syringe.

-

Heating: Seal the tube and heat to 100°C for 12–18 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc).

-

Purification: Concentrate and purify via flash column chromatography (Silica gel).

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103724295A - Method for preparing linezolid intermediate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Metabolic Resilience: The 3-Fluoro-2,6-Dimethylaniline Scaffold in Drug Discovery

Executive Summary

Anilines are highly versatile building blocks in medicinal chemistry, yet they frequently introduce severe metabolic liabilities. Unmodified anilines are highly susceptible to cytochrome P450 (CYP450)-mediated N-hydroxylation and aromatic oxidation, which can lead to rapid systemic clearance or the generation of reactive, toxic intermediates. The 2,6-dimethylaniline (2,6-DMA) substructure—a known metabolite of drugs like lidocaine—is notorious for undergoing bioactivation into mutagenic quinone imines.

However, the strategic incorporation of a fluorine atom at the 3-position to form the 3-fluoro-2,6-dimethylaniline scaffold fundamentally rewrites the molecule's pharmacokinetic destiny. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical causality behind this stabilization, outline the shifting metabolic pathways, and provide a self-validating experimental framework for assessing the intrinsic clearance of these fluorinated drug candidates.

Mechanistic Causality: The Fluorine Effect

The improved metabolic stability of the this compound scaffold is not merely a consequence of the robust C–F bond strength (approx. 116 kcal/mol). Instead, it is driven by a combination of electronic and steric perturbations that alter enzyme kinetics:

-

Electronic Shielding (HOMO Energy Depression): Fluorine's intense electronegativity withdraws electron density from the aromatic π-system via inductive effects. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aniline fragment. Because CYP450-mediated oxidation involves electrophilic attack by a high-valent iron-oxo species (Compound I), lowering the HOMO energy creates a thermodynamic barrier, rendering the nitrogen atom and the aromatic ring less susceptible to oxidation1[1].

-

Affinity Modulation (

): The introduction of fluorine alters the enzyme-substrate association constant ( -

Toxicophore Deactivation: The baseline 2,6-DMA scaffold undergoes N-hydroxylation followed by esterification, yielding reactive nitrenium ions or quinone imines that covalently bind to DNA (forming C8-deoxyguanosine adducts)2[2]. Fluorination at the meta position disrupts the electronic resonance required to stabilize these reactive intermediates, reducing mutagenicity by up to 90% in standard Ames tests (e.g., S. typhimurium TA100)2[2].

Metabolic Pathways & Biodehalogenation

While fluorine generally blocks metabolism, highly fluorinated anilines can sometimes undergo NADPH-dependent biodehalogenation, releasing a fluoride anion and forming a reactive quinone imine 3[3]. However, the 3-fluoro substitution pattern is specifically chosen because it is highly resistant to this pathway compared to ortho- or para-fluorinated analogues, forcing the molecule toward stable Phase II conjugation or direct renal clearance.

Comparative metabolic pathways of 2,6-DMA versus 3-fluoro-2,6-DMA scaffolds.

In Vitro Metabolic Stability Assessment: A Self-Validating Protocol

To rigorously evaluate the clearance of this compound derivatives (such as those used in mPTP modulators 4[4]), we employ a Human Liver Microsome (HLM) intrinsic clearance assay. This system is self-validating: it utilizes internal standards for mass spectrometry normalization and parallel control incubations (e.g., verapamil for high clearance, warfarin for low clearance) to verify enzymatic viability.

Step-by-Step Methodology

-

Matrix Assembly & Cofactor Preparation: In a 96-well plate, combine Human Liver Microsomes (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl₂. Causality: MgCl₂ is a critical cofactor for optimal CYP450 structural stability and electron transfer4[4].

-

Equilibration: Add the this compound test compound to achieve a final concentration of 1 µM (keeping organic solvent like DMSO < 0.1% to prevent enzyme denaturation). Pre-incubate the mixture at 37°C for 10 minutes. Causality: This step establishes non-specific binding equilibrium between the highly lipophilic fluorinated drug and the microsomal lipid bilayer before catalysis begins.

-

Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM)4[4].

-

Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly precipitates microsomal proteins, halting CYP activity and extracting the remaining parent compound5[5].

-

LC-HRMS Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via High-Resolution Mass Spectrometry (LC-HRMS) to determine the depletion rate (

) and calculate intrinsic clearance (

Step-by-step in vitro human liver microsome (HLM) intrinsic clearance assay workflow.

Quantitative Data: Structure-Metabolism Relationships (SMR)

The table below synthesizes representative metabolic and toxicological parameters comparing the baseline 2,6-DMA scaffold with its fluorinated counterparts, illustrating the protective effect of the 3-fluoro substitution.

| Scaffold | Estimated HOMO Energy Shift (ΔeV) | Typical HLM | Mutagenicity (S. typhimurium TA100) | Primary Metabolic Fate |

| 2,6-Dimethylaniline (2,6-DMA) | Baseline (0.00) | > 50 (High Clearance) | ~25 revertants/nmol | N-hydroxylation & Quinone Imine |

| This compound | -0.25 to -0.35 | < 15 (Low Clearance) | < 2.5 revertants/nmol | Phase II Conjugation / Stable |

| 4-Fluoro-2,6-dimethylaniline | -0.10 to -0.20 | ~ 30 (Moderate) | ~ 2.5 revertants/nmol | Defluorination / Biodehalogenation |

Data derived from generalized physical organic chemistry trends and comparative mutagenicity studies2[2].

Conclusion

The this compound scaffold exemplifies the precision of modern physical organic chemistry in rational drug design. By simultaneously lowering HOMO energy, perturbing CYP450 binding affinity, and destabilizing toxic intermediates, it effectively rescues the utility of the aniline moiety. When evaluated through rigorous, mass-balance-focused HLM assays, this scaffold consistently demonstrates a superior pharmacokinetic profile, making it a privileged building block for next-generation therapeutics.

References

- Source: nih.

- Source: nih.

- Source: google.

- Source: nih.

- Source: benchchem.

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of deuterium and fluorine substitution upon the mutagenicity of N-hydroxy-2,6-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US12497359B2 - Acrylamide derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Strategic Bioisosteric Replacement: The Role of 3-Fluoro-2,6-dimethylaniline in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of lead optimization, the 2,6-dimethylphenyl (xylyl) moiety is a ubiquitous structural motif, found in blockbuster local anesthetics (lidocaine, bupivacaine), antianginals (ranolazine), and kinase inhibitors. However, this electron-rich aromatic ring frequently suffers from a critical pharmacokinetic liability: rapid cytochrome P450 (CYP450)-mediated oxidation at the sterically accessible meta (C3/C5) positions.

As a Senior Application Scientist, I frequently employ 3-fluoro-2,6-dimethylaniline as a strategic building block to overcome these limitations. The targeted insertion of a fluorine atom at the C3 position is a masterclass in bioisosteric replacement. It fundamentally alters the electronic landscape and metabolic profile of the molecule while maintaining the steric volume required for target engagement. This technical guide explores the mechanistic causality behind this replacement, supported by physicochemical data, validated experimental protocols, and case studies in mitochondrial permeability transition pore (mPTP) inhibitor development.

Mechanistic Causality: Why Fluorine at C3?

The decision to transition from a 2,6-dimethylaniline core to a this compound core is driven by three interconnected physicochemical phenomena:

A. Metabolic Deactivation and Steric Shielding

The primary metabolic soft spot of the 2,6-dimethylphenyl ring is the C3 position. By replacing the hydrogen atom (van der Waals radius = 1.20 Å) with a fluorine atom (van der Waals radius = 1.47 Å), we introduce a bioisostere that is sterically similar enough to avoid disrupting receptor binding, yet robust enough to block CYP-mediated aromatic hydroxylation. Furthermore, the high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), deactivating the entire aromatic ring toward electrophilic attack by CYP450 oxo-iron species.

B. pKa Modulation of the Aniline Nitrogen

The basicity of the aniline nitrogen dictates the stability of the resulting amide bonds in vivo. Unsubstituted 2,6-dimethylaniline has a conjugate acid pKa of approximately 3.95 [3]. The introduction of the strongly electronegative fluorine at the meta position inductively withdraws electron density from the nitrogen lone pair, lowering the pKa to approximately 3.4. When this aniline is converted into an amide, the reduced electron density strengthens the amide carbonyl bond against nucleophilic attack, significantly increasing resistance to enzymatic hydrolysis by amidases.

C. Conformational Locking

In amide derivatives, the highly polarized C-F bond can participate in weak intramolecular interactions, such as orthogonal multipolar interactions with the amide carbonyl or weak F···H-N hydrogen bonding. This restricts the rotational degrees of freedom around the N-aryl bond, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.

Logical workflow for resolving metabolic liabilities via 3-fluoro bioisosteric replacement.

Physicochemical Profiling

To quantify the impact of this bioisosteric replacement, we must compare the fundamental properties of the parent aniline against its fluorinated counterpart. The data below summarizes the structural and electronic shifts that drive improved pharmacokinetic (PK) outcomes.

Table 1: Comparative Physicochemical Properties

| Property | 2,6-Dimethylaniline | This compound | Causality / Impact on Drug Design |

| pKa (Conjugate Acid) | 3.95 | ~3.4 | Fluorine's (-I) effect withdraws electron density, reducing aniline basicity and stabilizing subsequent amides [3]. |

| LogP (Lipophilicity) | 1.84 | ~2.15 | Fluorine increases lipophilicity, improving passive membrane permeability and blood-brain barrier (BBB) penetration. |

| Metabolic Soft Spots | C3, C4, C5, benzylic CH3 | C4, benzylic CH3 | C3 is sterically and electronically blocked by F, preventing rapid CYP-mediated oxidation. |

| Steric Bulk at C3 | Hydrogen (vdW 1.20 Å) | Fluorine (vdW 1.47 Å) | Minimal steric disruption; maintains target pocket binding while completely blocking metabolism. |

Application Case Study: mPTP Inhibitors

A premier example of this compound in contemporary drug discovery is its use in the synthesis of mitochondrial permeability transition pore (mPTP) inhibitors . The mPTP is a pathological channel that opens in response to calcium overload and oxidative stress—hallmarks of ischemia-reperfusion injury and neurodegenerative disorders like TDP-43 proteinopathy [1, 2].

Researchers have developed substituted cinnamic anilides and acrylamide derivatives that act as potent mPTP inhibitors, outperforming standard inhibitors like Cyclosporin A [1]. In these scaffolds, coupling this compound with an acryloyl or cinnamoyl core yields anilides that resist metabolic degradation while effectively blocking mPTP opening, thereby preventing mitochondrial depolarization and subsequent apoptosis [2].

Mechanism of action of fluorinated cinnamic anilides in preventing mPTP-mediated cell death.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of fluorinated anilides using this compound and the subsequent validation of their metabolic stability.

Protocol 1: Synthesis of Fluorinated Cinnamic Anilide via Amide Coupling

Rationale: Standard peptide coupling reagents (e.g., HATU, EDC) often fail here because the dual ortho-methyl groups on the aniline create severe steric hindrance, drastically reducing nucleophilicity. Converting the carboxylic acid to a highly reactive acid chloride is necessary to force the coupling.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under nitrogen, dissolve the cinnamic acid derivative (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Cool to 0 °C. Add oxalyl chloride (1.5 equiv, 1.5 mmol) dropwise, followed by 1 drop of anhydrous DMF (catalyst). Stir at room temperature for 2 hours until gas evolution ceases.

-

Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM (5 mL).

-

Amine Preparation: In a separate flask, dissolve This compound (1.1 equiv, 1.1 mmol) and triethylamine (3.0 equiv, 3.0 mmol) in anhydrous DCM (10 mL). Cool to 0 °C.

-

Coupling: Add the acid chloride solution dropwise to the aniline mixture over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the this compound peak (

140 -

Workup: Quench the reaction with saturated aqueous

(15 mL). Extract with DCM (3 x 15 mL). Wash the combined organics with 1N HCl (to remove unreacted aniline) and brine. Dry over anhydrous -

Purification: Concentrate under vacuum and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure fluorinated anilide.

Protocol 2: In Vitro Microsomal Stability Assay (HLMs)

Rationale: This assay validates the hypothesis that the 3-fluoro substitution prevents CYP-mediated metabolism, thereby increasing the intrinsic clearance half-life (

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mM stock solution of the synthesized fluorinated anilide in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

-

Incubation: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a water bath at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Sampling: Remove 50 µL aliquots of the reaction mixture at precise time points: 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

-

Data Interpretation: Plot the natural log of the remaining compound versus time to calculate the elimination rate constant (

) and the half-life (

References

- Cinnamic anilides as new mitochondrial permeability transition pore inhibitors endowed with ischemia-reperfusion injury protective effect in vivo Journal of Medicinal Chemistry

- Novel compounds - EP4208448A1 Google Patents / European P

- 2,6-Dimethylaniline | C8H11N | CID 6896 PubChem

Technical Guide: Solubility Profiling & Solvent Selection for 3-Fluoro-2,6-dimethylaniline

[1][2]

Executive Summary

3-Fluoro-2,6-dimethylaniline (3-F-2,6-DMA) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1][2] Its structural motif—a primary amine shielded by ortho-methyl groups and electronically modulated by a meta-fluorine atom—creates a unique solubility profile that challenges standard process development.[1][2]

This guide provides a comprehensive solubility architecture for 3-F-2,6-DMA. It moves beyond static data points to establish a predictive solvation model , enabling researchers to select optimal solvent systems for nucleophilic aromatic substitution (

Part 1: Physicochemical Profile & Solvation Mechanics[1][2]

Structural Determinants of Solubility

The solubility of 3-F-2,6-DMA is governed by the competition between the lipophilic dimethyl-phenyl core and the polar, H-bond-capable amine head.[1][2]

-

Steric Shielding (The "Orthogonal" Effect): The two methyl groups at the 2,6-positions create significant steric bulk around the amine nitrogen.[1] This hinders the approach of solvent molecules, reducing the efficacy of hydrogen bonding with proton acceptors (like DMSO or Acetone) compared to unhindered anilines.

-

Fluorine Modulation: The fluorine atom at the 3-position exerts an inductive withdrawing effect (-I).[1][2] This lowers the

of the aniline (making it less basic than 2,6-dimethylaniline) and increases the molecule's overall lipophilicity (

Predicted Solubility Architecture

Based on Structure-Property Relationships (SPR) and analog data (2,6-dimethylaniline), the solubility profile is categorized below.

Table 1: Solubility Classification of 3-F-2,6-DMA at 25°C

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Primary dissolution driven by dispersion forces and weak H-bond donation from solvent to amine.[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (>400 mg/mL) | Excellent solvation via dipole-dipole interactions; steric bulk of methyls is less prohibitive here than in protic networks.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate-High | Soluble, but steric hindrance disrupts the tight H-bond network required for perfect solvation.[1][2] Solubility decreases as alcohol chain length increases.[2] |

| Aromatic | Toluene, Xylene | Moderate | |

| Aliphatic | Hexane, Heptane | Low (<50 mg/mL) | The polar amine head creates an energetic penalty for dissolution in purely non-polar alkanes.[1] |

| Aqueous | Water (neutral pH) | Very Low (<1 g/L) | Hydrophobic effect dominates.[1] |

| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High (Salt Formation) | Protonation forms the anilinium cation, rendering the molecule water-soluble.[1] |

Part 2: Solvation Thermodynamics & Visualization

To optimize crystallization or reaction yield, one must understand the solvation shell.[2] The diagram below illustrates the competing forces.

Figure 1: Mechanistic solvation interactions.[1][3] Note the steric hindrance affecting H-bonding pathways.[1][2]

Part 3: Experimental Protocols for Data Generation

Since batch-to-batch impurity profiles can alter saturation points, empirical determination is required for critical process steps.[1][2]

Protocol A: Isothermal Saturation Method (The "Shake-Flask" Standard)

Best for: Establishing thermodynamic solubility curves for crystallization.[1]

-

Preparation: Add excess 3-F-2,6-DMA solid (approx. 2g) to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Place in a thermostatic shaker bath at the target temperature (e.g., 25°C) for 24–48 hours.

-

Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

-

Filtration: Using a pre-heated syringe filter (0.45 µm PTFE), withdraw the supernatant.

-

Why Pre-heat? To prevent precipitation of the saturated solution inside the cool needle/filter.[2]

-

-

Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).

-

Calculation:

Where

Protocol B: Dynamic Polythermal Method (Crystal16/Crystalline)

Best for: Determining Metastable Zone Width (MSZW) for purification.[1]

-

Setup: Prepare 4 vials with increasing concentrations (e.g., 50, 100, 150, 200 mg/mL) in Toluene.

-

Cycle: Heat at 1°C/min until clear (Dissolution Point,

). -

Cool: Cool at 1°C/min until turbidity is detected (Nucleation Point,

). -

Analysis: The gap between

and

Part 4: Applications in Synthesis & Purification[2][4][5]

Reaction Solvent Selection

The choice of solvent dictates the reaction kinetics for 3-F-2,6-DMA.[1][2]

-

Nucleophilic Substitution (

):-

Recommended:DMSO or NMP .[2]

-

Reasoning: The high dielectric constant dissociates aggregates, exposing the amine nucleophile. The fluorine atom on the ring is stable, but the solvent promotes the attack of the amine on electrophiles.

-

-

Acylation/Amidation:

-

Recommended:Dichloromethane (DCM) or Toluene .[1]

-

Reasoning: These solvents solubilize both the aniline and the acid chloride/anhydride while allowing for easy aqueous workup (phase separation) to remove salts.

-

Purification Strategy (Acid-Base Swing)

Due to the pH-dependent solubility, an Acid-Base Extraction is the most efficient purification method, superior to recrystallization for initial cleanup.[1][2]

Figure 2: Acid-Base Swing Extraction Protocol.

References

-

PubChem. (2025).[2][4] 2,6-Dimethylaniline Compound Summary. National Library of Medicine.[2] [Link]

-

Li, Z., et al. (2016).[1] Solubility determination and thermodynamic modeling of substituted anilines in organic solvents. Journal of Chemical & Engineering Data. [Link] (General reference for aniline solubility methodologies).

Sources

Advanced Safety and Handling Whitepaper: 3-Fluoro-2,6-dimethylaniline in Pharmaceutical Synthesis

Prepared by: Senior Application Scientist, Chemical Safety & Process Development

Introduction

In modern drug discovery, fluorinated anilines are indispensable building blocks, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. 3-Fluoro-2,6-dimethylaniline (CAS: 27760-78-7) is a highly specialized intermediate. However, standard Safety Data Sheets (SDS) often provide generalized hazard statements that lack the mechanistic depth required for advanced laboratory handling.

This whitepaper transcends traditional safety documentation. By synthesizing regulatory data with biochemical mechanisms, we provide a comprehensive, self-validating framework for the safe handling, storage, and emergency management of this compound.

Physicochemical Profiling & Structural Implications

To handle a chemical safely and effectively, one must understand how its molecular structure dictates its physical behavior. The two methyl groups at the ortho (2,6) positions create significant steric hindrance around the primary amine, which not only dictates the requirement for bulky phosphine ligands in Buchwald-Hartwig cross-coupling reactions but also influences its biological oxidation rate. The fluorine atom at the meta (3) position exerts a strong electron-withdrawing inductive effect, lowering the pKa of the amine and increasing the molecule's lipophilicity.

Quantitative Data Summary

| Property | Value | Structural & Safety Implication |

| CAS Number | 27760-78-7 | Unique regulatory identifier [27760-78-7 |

| Molecular Formula | C8H10FN | Low molecular weight fragment; highly volatile if heated. |

| Molecular Weight | 139.17 g/mol | High atom economy, but easily absorbed through dermal layers. |

| LogP | ~1.84 | Enhanced lipophilicity improves cellular and dermal permeability. |

| Storage Conditions | Dark, inert atmosphere, RT | Highly susceptible to photo-oxidation and auto-oxidation. |

Toxicological Mechanisms: The Methemoglobinemia Pathway

The primary acute hazard of this compound is its potential to induce methemoglobinemia —a condition where the iron in hemoglobin is oxidized, destroying its oxygen-carrying capacity.

Causality & Mechanism: Anilines do not directly oxidize hemoglobin in vitro. Toxicity is entirely dependent on in vivo metabolic activation. Upon absorption (via inhalation or dermal contact), the compound is transported to the liver, where it undergoes N-hydroxylation catalyzed by Cytochrome P450 enzymes—specifically CYP2E1.

This reaction forms a highly reactive N-hydroxylamine metabolite. When this metabolite enters erythrocytes (red blood cells), it undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). This converts the functional ferrous iron (Fe2+) into the non-functional ferric state (Fe3+), forming methemoglobin. Concurrently, the hydroxylamine is oxidized into a nitrosoarene intermediate, which is then enzymatically reduced back to the hydroxylamine by cellular reductases, creating a futile redox cycle that drastically amplifies the toxic effect .

Metabolic activation pathway of this compound leading to methemoglobinemia.

Self-Validating Experimental Protocols: Inert Handling

Because this compound is highly susceptible to oxidative degradation (forming dark azo or quinone imine impurities), it must be handled under strict inert conditions. The following protocol utilizes a self-validating system —meaning the success of each step is physically or chemically verified before proceeding, ensuring both operator safety and reaction integrity.

Protocol: Schlenk Line Setup & Reagent Transfer

Step 1: Equipment Preparation & Purging

-

Action: Flame-dry a Schlenk flask under vacuum (0.1 mbar), then backfill with high-purity Argon. Repeat this pump-purge cycle three times.

-

Causality: Ambient oxygen and moisture rapidly degrade electron-rich anilines, leading to tarry baseline impurities that poison palladium catalysts.

-

Self-Validation: The cessation of condensation on the interior glass during flame-drying visually confirms complete moisture removal. Furthermore, the inline oil bubbler must show zero reverse flow during the Argon backfill, validating a hermetic seal.

Step 2: Solvent Degassing

-

Action: Perform three freeze-pump-thaw cycles on the reaction solvent prior to introducing the aniline.

-

Causality: Dissolved oxygen is a primary culprit in the failure of cross-coupling aminations and accelerates the auto-oxidation of the aniline.

-

Self-Validation: The complete absence of gas bubbles evolving from the solid solvent matrix during the final thaw cycle confirms the solvent is entirely deoxygenated.

Step 3: Reagent Transfer

-

Action: Transfer this compound via a gas-tight syringe that has been pre-purged with Argon.

-

Causality: Syringe transfer prevents atmospheric exposure and mitigates inhalation risks.

-

Self-Validation: Observe the liquid in the syringe. It should appear clear to pale yellow. If the reagent is dark brown or purple, it has already oxidized; the batch must be rejected to prevent reaction failure.

Emergency Response & First Aid Workflows

In the event of exposure, rapid intervention is critical. Because of the compound's lipophilicity (LogP 1.84), dermal exposure can lead to systemic toxicity just as rapidly as inhalation.

If cyanosis (bluish discoloration of the lips, nail beds, or skin) is observed, it indicates that methemoglobin levels have likely exceeded 15%. The specific antidote for severe methemoglobinemia is Methylene Blue (1-2 mg/kg administered intravenously). Methylene blue acts as an exogenous electron donor, utilizing the NADPH methemoglobin reductase pathway to rapidly reduce Fe3+ back to functional Fe2+.

Decision tree for clinical response to suspected aniline-induced methemoglobinemia.

References

-

Snawder, J. E., et al. "CYP2E1 hydroxylation of aniline involves negative cooperativity." Pharmacogenetics and Genomics, 2009. URL:[Link]

-

Turesky, R. J., et al. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines." Chemical Research in Toxicology (ACS Publications), 2016. URL:[Link]

Commercial Suppliers & Technical Analysis of High-Purity 3-Fluoro-2,6-dimethylaniline

Executive Summary

3-Fluoro-2,6-dimethylaniline (CAS: 27760-78-7) is a specialized fluorinated building block increasingly utilized in the synthesis of kinase inhibitors and metabolically stable anesthetics. Its structural uniqueness lies in the 2,6-dimethyl "ortho-blocking" motif combined with a 3-fluoro substituent . This configuration offers dual benefits: the methyl groups provide steric protection against amide hydrolysis (critical for in vivo half-life), while the fluorine atom modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the electron-rich 3-position.

Sourcing this intermediate requires vigilance. Common synthetic routes often yield regioisomeric mixtures, specifically the 4-fluoro isomer (CAS 392-70-1) , which is difficult to separate via standard crystallization. This guide provides a technical roadmap for identifying qualified suppliers, validating purity, and understanding the critical quality attributes (CQAs) necessary for GMP-grade synthesis.

Technical Significance & Critical Quality Attributes (CQAs)

Structural Logic in Drug Design

The 2,6-dimethylaniline scaffold is the backbone of the "caine" class anesthetics (Lidocaine, Bupivacaine). However, in modern oncology and immunology (e.g., kinase inhibitors), the unadorned scaffold is susceptible to rapid Phase I metabolism (hydroxylation) at the 3- and 4-positions.

-

Metabolic Blocking: Introducing fluorine at C3 prevents formation of the toxic quinone-imine metabolite often associated with aniline oxidation.

-

Electronic Modulation: The C3 fluorine exerts an inductive withdrawing effect (-I), slightly lowering the basicity of the amine. This can improve the selectivity of subsequent Buchwald-Hartwig couplings or amide formations by reducing side reactions.

The Isomer Trap: 3-Fluoro vs. 4-Fluoro

The most common sourcing failure mode is receiving the 4-fluoro-2,6-dimethylaniline isomer.

| Feature | Target: this compound | Impurity: 4-Fluoro-2,6-dimethylaniline |

| CAS | 27760-78-7 | 392-70-1 |

| Symmetry | Asymmetric (C1) | Symmetric (C2v) |

| NMR Signal | Distinct coupling patterns | Simplified symmetric peaks |

| Origin | Directed synthesis (difficult) | Para-substitution (thermodynamically favored) |

Critical Directive: "High Purity" must be defined as >98% purity with <0.5% 4-fluoro isomer content .

Supplier Landscape & Evaluation Matrix

The market for this specific isomer is bifurcated into "Catalog Suppliers" (Tier 1) and "Bulk Manufacturers" (Tier 2).

Tier 1: Verified Catalog Suppliers (Research Scale)

These suppliers are recommended for initial SAR (Structure-Activity Relationship) studies where speed and documentation (COA, HNMR) are prioritized over cost.

| Supplier | Catalog / Ref | Purity Spec | Notes |

| BLD Pharm | BD155479 | >97% | Primary Source. Explicitly lists CAS 27760-78-7. Provides batch-specific HNMR. |

| Enamine | Custom/Inquire | >95% | Strong in fluorinated building blocks; likely holds stock in Ukraine/US logistics hubs. |

| Fluorochem | Inquire | >98% | UK-based. Excellent for European logistics. Often re-tests batches locally. |

| Combi-Blocks | Inquire | >96% | US-based.[1] Known for competitive pricing on fluorinated aromatics. |

Tier 2: Bulk & Custom Synthesis (Process Scale)

For kilogram-scale needs, "off-the-shelf" stock is rare due to the specific regiochemistry. You will likely need to contract a custom synthesis.

-

Key Regions: China (Shanghai/Jiangsu), India (Hyderabad).

-

Risk: High probability of isomer contamination if the synthesis route is not specified.

Strategic Sourcing Protocol

Do not simply order by name. The similarity in names (e.g., "3-Fluoro-2-methylaniline") causes frequent shipping errors.

Quality Control & Analytical Validation

Trustworthiness Directive: Do not rely solely on the vendor's Certificate of Analysis (COA). The 4-fluoro isomer often co-elutes on standard C18 HPLC columns.

Preferred Method: 19F NMR Spectroscopy

This is the definitive method for distinguishing isomers.

-

This compound: The fluorine is adjacent to a methyl group and a proton. Expect a specific multiplet due to H-F coupling (

) and potentially through-space coupling with the methyl group. -

4-Fluoro-2,6-dimethylaniline: The fluorine is in a symmetric environment. The signal will appear as a triplet (coupling with two equivalent meta-protons) or a simpler pattern distinct from the 3-fluoro.

Secondary Method: GC-MS

Anilines are volatile and analyze well on GC.

-

Column: Rtx-5 Amine or equivalent (base-deactivated).

-

Differentiation: The boiling points are close (approx. 215°C), but the dipole moments differ. A slow temperature ramp (5°C/min) is required to separate the 3-fluoro from the 4-fluoro isomer.

Impurity Analysis Logic

Handling & Stability

-

Oxidation Sensitivity: Like all electron-rich anilines, this compound will oxidize (darken) upon exposure to air and light.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Appearance: Pure compound should be a clear, colorless to pale yellow liquid/low-melting solid. Dark brown indicates significant oxidation.

-

-

Safety: Fluorinated anilines are potential skin sensitizers and toxic by inhalation. Use a fume hood and nitrile gloves (double-gloving recommended).

References

-

BLD Pharm. (2025). Product Datasheet: this compound (CAS 27760-78-7).[2] Retrieved from

-

Thermo Fisher Scientific. (2025). Product Search: 4-Fluoro-2,6-dimethylaniline (CAS 392-70-1).[3] Retrieved from

-

Sigma-Aldrich (Merck). (2025). 2,6-Dimethylaniline Derivatives and CAS Verification. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 27760-78-7. Retrieved from

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Halogenated Anilines. Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Fluoro-2,6-dimethylaniline via Balz-Schiemann Diazotization

Part 1: Strategic Overview

The synthesis of 3-fluoro-2,6-dimethylaniline presents a classic regioselectivity challenge in aromatic chemistry. Direct fluorination of 2,6-dimethylaniline is hazardous and non-selective. Furthermore, standard electrophilic aromatic substitution on the free amine favors the para position (position 4), leading to the wrong isomer.

To access the meta (position 3) fluorinated isomer, this protocol utilizes a Nitration-Diazotization-Reduction strategy. The critical success factor lies in the first step: exploiting the directing effects of the anilinium ion to force nitration to the 3-position, followed by a Balz-Schiemann reaction to install the fluorine atom.

The Synthetic Route[2][3][4][5][6]

-

Regioselective Nitration: Protonation of 2,6-dimethylaniline directs nitration to the 3-position (meta to ammonium, ortho/para to methyls).

-

Balz-Schiemann Fluorination: Conversion of the 3-amino group to a diazonium tetrafluoroborate salt, followed by thermal decomposition to yield the aryl fluoride.

-

Reduction: Catalytic hydrogenation of the nitro group to restore the aniline functionality.

Part 2: Reaction Pathway Visualization

Figure 1: Synthetic pathway for this compound emphasizing the anilinium directing effect.[1][2][3][4][5][6][7][8][9][10]

Part 3: Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 3-nitro-2,6-dimethylaniline.

Mechanism: The protonated amine (

Reagents:

-

Sulfuric Acid (conc. H2SO4) (Excess, solvent)

-

Nitric Acid (conc. HNO3) (1.05 eq)

Protocol:

-

Preparation: Charge a reactor with concentrated H2SO4 (approx. 5 mL per gram of amine). Cool to 0–5°C using an ice/salt bath.

-

Amine Addition: Add 2,6-dimethylaniline dropwise. Crucial: Maintain temperature <15°C. The solution will thicken as the amine sulfate salt forms. Ensure vigorous stirring.

-

Nitration: Prepare a mixture of HNO3 (1.05 eq) and H2SO4. Add this nitrating mixture dropwise to the amine solution, strictly maintaining temperature <10°C to prevent dinitration or oxidation.

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quench: Pour the reaction mixture over crushed ice (approx. 5x volume).

-

Neutralization: Carefully neutralize with aqueous ammonia or NaOH solution until pH ~8. The product, 3-nitro-2,6-dimethylaniline , will precipitate as a yellow/orange solid.

-

Isolation: Filter, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Phase 2: The Balz-Schiemann Reaction (Fluorination)

Objective: Convert 3-nitro-2,6-dimethylaniline to 3-fluoro-2,6-dimethylnitrobenzene. Safety Note: Diazonium salts can be explosive when dry. Keep damp or handle with extreme care. BF3 fumes are corrosive.

Reagents:

-

3-Nitro-2,6-dimethylaniline (1.0 eq)

-

Fluoroboric Acid (HBF4) (48% aq. solution, 2.5 eq)

-

Sodium Nitrite (NaNO2) (1.1 eq)

-

Solvent: Water/Ethanol or minimal water.

Protocol:

-

Diazotization: Suspend the 3-nitro-2,6-dimethylaniline in 48% HBF4. Cool to -5°C to 0°C.

-

Nitrite Addition: Dissolve NaNO2 in minimal water. Add dropwise to the amine suspension. The mixture should become a clear solution or a fine suspension of the diazonium salt. Stir for 30 mins at 0°C.

-

Salt Isolation: The diazonium tetrafluoroborate salt often precipitates. If not, add cold diethyl ether to induce precipitation. Filter the salt rapidly and wash with cold ether and cold 5% HBF4. Do not dry completely unless necessary for mass balance; damp salt is safer.

-

Thermal Decomposition:

-

Transfer the solid salt to a dry flask equipped with a reflux condenser and a gas outlet (to a trap).

-

Option A (Solid Phase): Gently heat the flask with a heat gun or oil bath. Decomposition usually starts around 80–100°C. Observe N2 gas evolution.

-

Option B (Solvent Phase - Recommended): Suspend the salt in hot 1,2-dichlorobenzene or toluene and heat to reflux. This controls the exotherm.

-

-

Workup: Once gas evolution ceases, steam distill the mixture or extract with diethyl ether. Wash the organic layer with 10% NaOH (to remove phenolic byproducts) and water.

-

Purification: Dry over MgSO4 and concentrate. The product, 3-fluoro-2,6-dimethylnitrobenzene , is usually an oil or low-melting solid.

Phase 3: Nitro Reduction

Objective: Reduce the nitro group to the final amine.

Reagents:

-

3-Fluoro-2,6-dimethylnitrobenzene

-

Pd/C (10% loading)

-

Hydrogen Gas (H2) or Ammonium Formate

-

Solvent: Methanol or Ethanol

Protocol:

-

Dissolve the nitro compound in methanol.

-

Add 10% Pd/C catalyst (approx. 5-10 wt% of substrate).

-

Hydrogenation:

-

Method A: Stir under H2 balloon (1 atm) at RT.

-

Method B: Use a Parr shaker at 30-50 psi for faster reaction.

-

-

Monitoring: Monitor via TLC or LC-MS for disappearance of the nitro compound.

-

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.

-

Isolation: Concentrate the filtrate to yield This compound .

-

Final Purification: Distillation under reduced pressure or conversion to the HCl salt for storage.

Part 4: Data Summary & Critical Parameters

Stoichiometry Table

| Reagent | Role | Equivalents | Critical Condition |

| 2,6-Dimethylaniline | Starting Material | 1.0 | Purity >98% |

| H2SO4 (Conc.) | Solvent/Acid | Excess (~5-10 mL/g) | Keep T < 15°C |

| HNO3 (Conc.) | Electrophile | 1.05 | Add dropwise |

| NaNO2 | Diazotization | 1.1 | T < 5°C |

| HBF4 (48%) | Counterion Source | 2.5 | Excess ensures BF4 salt |

| Pd/C (10%) | Catalyst | 5-10 wt% | Pyrophoric handling |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |